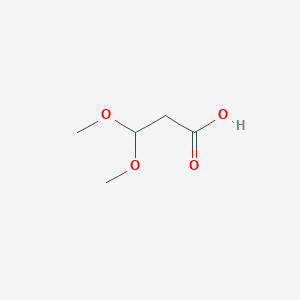

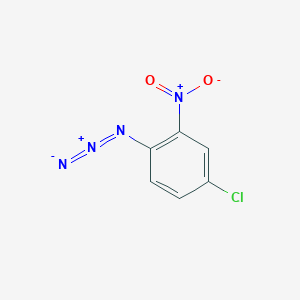

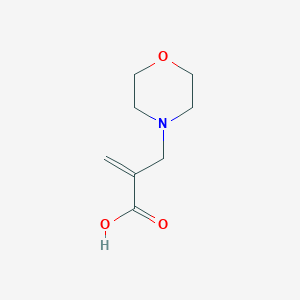

![molecular formula C8H10N4 B1279423 2-(2H-苯并[d][1,2,3]三唑-2-基)乙胺 CAS No. 69980-83-2](/img/structure/B1279423.png)

2-(2H-苯并[d][1,2,3]三唑-2-基)乙胺

描述

The compound 2-(2H-benzo[d][1,2,3]triazol-2-yl)ethanamine is a derivative of benzotriazole, which is a heterocyclic compound consisting of a benzene ring fused to a triazole ring. Benzotriazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of benzotriazole derivatives can be achieved through various methods. For instance, the synthesis of 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles involves the condensation of 1-[2-(1H-tetrazol-5-yl)-ethyl]-1H-benzotriazole with appropriate acid chlorides . This process typically requires a catalyst or specific reaction conditions to facilitate the formation of the desired product.

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be characterized using several spectroscopic techniques. For example, the crystal structure of related compounds has been determined by X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule . Additionally, spectroscopic methods such as FT-IR, NMR (1H and 13C), and mass spectroscopy are commonly used to identify functional groups and confirm the identity of synthesized compounds .

Chemical Reactions Analysis

Benzotriazole derivatives can undergo various chemical reactions depending on their functional groups and reaction conditions. For example, differential scanning calorimetry (DSC) studies suggest that benzoxazines made from 4-substituted phenols can undergo thermal cross-linking reactions, which is not observed for those made from 2,4-disubstituted phenols . This indicates that the substitution pattern on the phenol ring can significantly influence the reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the benzotriazole ring can affect the compound's solubility, melting point, and stability. Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and provide insights into the behavior of the compound under different conditions . Additionally, thermal analysis methods like TG/DTA can summarize the material's behavior against temperature, indicating its thermal stability .

科学研究应用

分子相互作用和溶剂效应

- 苯并三唑衍生物(类似于 2-(2H-苯并[d][1,2,3]三唑-2-基)乙胺)的热声学参数已在不同的溶剂(如 DMSO 和 DMF)中进行了研究。此类研究有助于了解溶剂和结构修饰如何影响吉布斯能、焓和活化熵 (Godhani、Mulani 和 Mehta,2019 年)。

合成应用

- 苯并三唑衍生物用于肽合成中的酰胺键形成,证明了它们在合成 1-烷氧基-1H-苯并-和 7-氮杂苯并三唑等化合物中的用途。该合成途径可用于制备非环核苷酸样化合物和研究亲核取代反应 (Lakshman 等,2014 年)。

电化学和光学性质

- 苯并三唑衍生物(结构类似于 2-(2H-苯并[d][1,2,3]三唑-2-基)乙胺)的取代可以影响所得化合物的电化学和光学性质。对由这些衍生物合成的聚合物进行的研究显示出不同的光学和电化学行为,表明它们在电致变色应用中的潜力 (Yiĝitsoy 等,2011 年)。

抗菌应用

- 由类似于 2-(2H-苯并[d][1,2,3]三唑-2-基)乙胺的化合物合成的新型衍生物已显示出显着的抗菌活性。已针对包括金黄色葡萄球菌和大肠杆菌在内的各种细菌对这些化合物进行了测试,证明了它们在开发新型抗菌剂中的潜力 (Shaikh 等,2014 年)。

生物活性评价

- 与 2-(2H-苯并[d][1,2,3]三唑-2-基)乙胺结构相关的化合物已针对各种生物活性进行了评估,包括抗菌、抗真菌和抗惊厥作用。这突出了这些化合物在药物化学和药物开发中的多种应用 (Rajasekaran、Murugesan 和 Anandarajagopal,2006 年)。

未来方向

The constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . This suggests that “2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine” and its derivatives have a promising future in the field of organic synthesis.

属性

IUPAC Name |

2-(benzotriazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INACWHUYXXAULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440647 | |

| Record name | 2-(2H-Benzotriazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine | |

CAS RN |

69980-83-2 | |

| Record name | 2-(2H-Benzotriazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

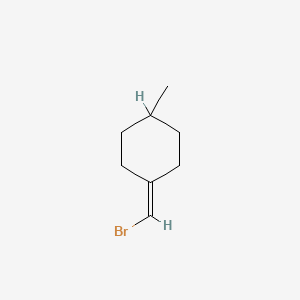

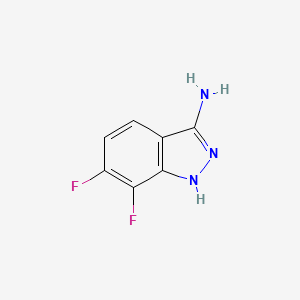

![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)

![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)